N-(4-sulfamoylphenyl)pyridine-3-carboxamide is a chemical compound characterized by its unique structure, which includes a sulfonamide group attached to a phenyl ring linked to a pyridine ring via a carboxamide bond. This compound has garnered attention in various scientific fields due to its potential biological activities and applications.
The compound is cataloged under the CAS number 41538-37-8 and is available for purchase through chemical suppliers like BenchChem. It has been studied for its roles in medicinal chemistry, particularly as an enzyme inhibitor.
N-(4-sulfamoylphenyl)pyridine-3-carboxamide can be classified as:
The synthesis of N-(4-sulfamoylphenyl)pyridine-3-carboxamide typically involves the reaction of 4-aminobenzenesulfonamide with pyridine-3-carboxylic acid chloride. This process is usually facilitated by a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.
In industrial applications, continuous flow reactors may be employed to enhance yield and purity while adhering to green chemistry principles to minimize waste.
The molecular formula of N-(4-sulfamoylphenyl)pyridine-3-carboxamide is CHNOS. The compound features:
N-(4-sulfamoylphenyl)pyridine-3-carboxamide undergoes several chemical reactions:
N-(4-sulfamoylphenyl)pyridine-3-carboxamide exhibits its biological effects primarily through the inhibition of carbonic anhydrase enzymes. The mechanism involves binding to the active site of these enzymes, preventing them from catalyzing their normal reactions, which can lead to decreased production of certain metabolites critical for various physiological processes .
N-(4-sulfamoylphenyl)pyridine-3-carboxamide has several scientific applications:
N-(4-Sulfamoylphenyl)pyridine-3-carboxamide (CAS: 41538-37-8) is a sulfonamide derivative with the molecular formula C₁₂H₁₁N₃O₃S and a molecular weight of 277.30 g/mol. Its canonical SMILES notation (C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N) reveals three critical structural domains:
Table 1: Structural and Physicochemical Properties
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₁₂H₁₁N₃O₃S | Elemental Analysis |
Molecular Weight | 277.30 g/mol | Mass Spectrometry |
Hydrogen Bond Acceptors | 6 | Computational Prediction |
Hydrogen Bond Donors | 3 | Computational Prediction |
Topological Polar Surface Area | 114 Ų | Chemoinformatics Analysis |
logP | 3.15 | Reversed-phase HPLC |
Positional isomerism critically modulates biological activity. The 3-carboxamide isomer exhibits distinct electronic properties compared to the 4-carboxamide analog (CAS: 89565-25-3), which demonstrates established tumor-associated carbonic anhydrase inhibition (e.g., hCA IX/XII) [3] [5]. Molecular electrostatic potential (MEP) maps reveal higher electron density at the pyridine nitrogen in the 3-isomer, potentially altering ligand-protein binding orientations [3].
The compound emerged from scaffold-hopping strategies in sulfonamide medicinal chemistry:
The late 20th century saw diversification into substituted derivatives, including halogenated variants (e.g., 5-bromo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide, CID: 978801) to probe steric effects on bioactivity [9]. This period also established structure-activity relationship (SAR) principles confirming that electron-withdrawing substituents on the pyridine ring enhance CA inhibition potency by 3–5-fold [6].
Research objectives focus on three interdisciplinary domains:
Table 2: Bioactivity Comparison of Structural Analogs
Compound | CA Isoform Inhibition (KI, nM) | Antimicrobial Activity | Cancer Cell Line Efficacy |
---|---|---|---|
N-(4-sulfamoylphenyl)pyridine-3-carboxamide | hCA I: 8010 (1a*) [6] | Not reported | Not tested |
Pyridine-4-carboxamide isomer | hCA IX: 8.5 [3] | Not reported | HT29 IC₅₀: 24.3 μM [7] |
1f (Pyrazolo[4,3-c]pyridine) | hCA I: 144 [6] | E. coli γ-CA: KI < 50 nM | Renal RXF393: 7.01 μM [7] |
SLC-0111 (Clinical CAI) | hCA IX: 45 [7] | Not applicable | Phase I/II trials [7] |
*Compound 1a in [6] shares core sulfamoylphenyl-pyridine scaffold
Unaddressed research gaps include:
This compound’s versatility establishes it as a privileged scaffold for developing isoform-selective enzyme inhibitors and antimicrobial agents through strategic structural hybridization.
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: